4-[(Trifluoromethyl)thio]iodobenzene
Overview
Description
4-[(Trifluoromethyl)thio]iodobenzene is a chemical compound with the molecular formula C7H3F3IS. It is a versatile building block in organic synthesis, widely used in various chemical reactions. This compound has a wide range of applications in scientific research, including medicinal chemistry, material science, and organic synthesis.
Scientific Research Applications
Deuteration for NMR Studies
Deuterated compounds play a crucial role in nuclear magnetic resonance (NMR) spectroscopy. By incorporating deuterium atoms into specific positions of a molecule, scientists can elucidate molecular structures, study reaction mechanisms, and investigate drug metabolism. 4-Iodobenzotrifluoride can be used as a substrate for electroreductive deuteroarylation, providing deuterated derivatives for NMR analysis .
Electrophilic Aromatic Substitution
Due to its electron-withdrawing iodine atom, 4-Iodobenzotrifluoride readily undergoes electrophilic aromatic substitution reactions. Researchers exploit this property to functionalize aromatic rings selectively. For instance, it can be converted into 4-trifluoromethylcinnamic acid via Mizoroki-Heck reaction with acrylic acid .
properties
IUPAC Name |
1-iodo-4-(trifluoromethylsulfanyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3IS/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVGBAIATPAXKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC(F)(F)F)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3IS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Trifluoromethyl)thio]iodobenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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